BenchChemオンラインストアへようこそ!

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

pKa differentiation regiochemical selectivity amine basicity

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1956437-30-1 for the (S)-enantiomer; CAS 1956435-89-4 for the (R)-enantiomer) is an N-Boc-protected spirocyclic diamine building block with molecular formula C₁₃H₂₁F₃N₂O₂ and molecular weight 294.31 g/mol. The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon, with a trifluoromethyl substituent at position 6 on the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the azetidine nitrogen (position.

Molecular Formula C13H21F3N2O2
Molecular Weight 294.31 g/mol
Cat. No. B14788485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC13H21F3N2O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F
InChIInChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3
InChIKeyCNHFNGYCGGNRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate – Key Physicochemical & Scaffold Properties for Procurement Decisions


Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1956437-30-1 for the (S)-enantiomer; CAS 1956435-89-4 for the (R)-enantiomer) is an N-Boc-protected spirocyclic diamine building block with molecular formula C₁₃H₂₁F₃N₂O₂ and molecular weight 294.31 g/mol . The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon, with a trifluoromethyl substituent at position 6 on the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the azetidine nitrogen (position 2) . Predicted physicochemical properties include a boiling point of 322.9±42.0 °C, density of 1.22±0.1 g/cm³, and a predicted pKa of 8.27±0.40 for the piperidine secondary amine . This compound serves as a versatile intermediate for the synthesis of sigma receptor ligands, KRAS G12C inhibitors, antitubercular agents, and other bioactive molecules [1].

Why Generic Substitution of Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Fails: Regiochemical, Electronic, and Stereochemical Specificity


This compound cannot be freely interchanged with its closest regioisomeric or substitution analogs because the position of the trifluoromethyl group on the spirocyclic scaffold dictates the basicity and reactivity of the adjacent secondary amine through inductive electronic effects. The 6-CF₃ substitution on the piperidine ring reduces the predicted pKa of the neighboring piperidine NH to 8.27±0.40, compared with 10.19±0.40 for the 1-CF₃ regioisomer (CF₃ on the azetidine ring) and 10.78±0.20 for the unsubstituted scaffold . This ~2.5 log unit decrease in basicity directly affects the protonation state at physiological pH, nucleophilicity in downstream synthetic transformations, and binding interactions when elaborated into bioactive molecules. Additionally, the Boc protecting group at position 2 (azetidine nitrogen) versus position 7 (piperidine nitrogen) defines the orthogonal deprotection sequence available for further functionalization. The commercial availability of both (R) and (S) enantiomers as discrete, characterized products further underscores that stereochemical identity is non-interchangeable for chiral SAR exploration.

Quantitative Differentiation Evidence for Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Versus Closest Analogs


Piperidine NH Basicity: 6-CF₃ vs 1-CF₃ Regioisomer – A 1.92 pKa Unit Difference Governs Reactivity and Protonation State

The predicted pKa of the piperidine secondary amine in tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is 8.27±0.40, substantially lower than the 10.19±0.40 predicted for the 1-CF₃ regioisomer (CAS 1263180-87-5), where the trifluoromethyl group resides on the azetidine ring rather than the piperidine ring . This 1.92 log unit reduction in pKa reflects the stronger through-bond inductive electron-withdrawing effect when CF₃ is directly attached to the piperidine ring bearing the ionizable amine, versus attachment to the more distant azetidine ring.

pKa differentiation regiochemical selectivity amine basicity protonation state

Basicity Suppression by 6-CF₃ vs Unsubstituted Scaffold: ΔpKa = −2.51 Confirms Strong Electronic Modulation

Relative to the unsubstituted tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate scaffold (CAS 236406-55-6, predicted pKa 10.78±0.20), the 6-CF₃ derivative exhibits a 2.51 log unit decrease in piperidine NH basicity . This magnitude of pKa suppression is consistent with a strong inductive electron-withdrawing effect exerted by the trifluoromethyl group through two C–C bonds onto the piperidine nitrogen. In contrast, the 6-methyl analog (CAS 1194374-77-0) would be expected to have minimal pKa perturbation relative to the unsubstituted scaffold, as methyl is weakly electron-donating.

electron-withdrawing group effect amine basicity modulation scaffold optimization

Enantiomeric Specification with Batch-Level QC: (S)- and (R)-Enantiomers Available at 98% Purity with NMR/HPLC/GC Verification

The (S)-enantiomer (CAS 1956437-30-1) is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The (R)-enantiomer (CAS 1956435-89-4) is separately available from commercial suppliers at 97–98% purity . In contrast, the achiral unsubstituted scaffold (CAS 236406-55-6) and the 1-CF₃ regioisomer (CAS 1263180-87-5) are typically offered at 97–98% purity without the same level of dual-enantiomer availability or batch-specific QC reporting .

chiral building block enantiomeric purity quality control SAR exploration

Scaffold Essentiality for Sigma-1 Receptor (S1R) Pharmacology: 2,7-Diazaspiro[3.5]nonane Core Delivers Ki Values of 2.7–13 nM with Agonist/Antagonist Functional Tunability

In a 2023 study published in ACS Chemical Neuroscience, a series of 2,7-diazaspiro[3.5]nonane derivatives were evaluated in S1R and S2R binding assays. Compounds bearing the 2,7-diazaspiro[3.5]nonane core achieved low nanomolar Ki values for S1R: compound 4b (AD186, containing two basic nitrogens) showed Ki_S1R = 2.7 nM with 10-fold selectivity over S2R (Ki_S2R = 27 nM), while compound 5b (AB21) showed Ki_S1R = 13 nM with 8-fold selectivity (Ki_S2R = 102 nM), and compound 8f (AB10) showed Ki_S1R = 10 nM with 16.5-fold selectivity (Ki_S2R = 165 nM) [1]. Critically, the functional profile (agonist vs antagonist) was exquisitely dependent on the substitution pattern on the 2,7-diazaspiro[3.5]nonane core, with compounds 5b and 8f exhibiting S1R antagonism (antiallodynic effects reversed by the S1R agonist PRE-084), whereas compound 4b, despite sharing the identical core, displayed S1R agonism [1]. The related diazabicyclo[4.3.0]nonane scaffold produced different selectivity and functional profiles, establishing core-specific pharmacology [1].

sigma-1 receptor S1R binding affinity agonist/antagonist pharmacology CNS drug discovery

Antitubercular Activity of 2,7-Diazaspiro[3.5]nonane-Derived Benzothiazinones: MIC <0.016 μg/mL Against Drug-Sensitive and MDR-MTB with Superior PK vs PBTZ169

Wang et al. (Eur J Med Chem, 2020) reported that benzothiazinone derivatives incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety exhibited in vitro activity against drug-sensitive and clinically isolated multidrug-resistant Mycobacterium tuberculosis (MTB) strains with MIC values <0.016 μg/mL [1]. Lead compound 2d demonstrated good safety, significant efficacy in an acute mouse model of TB, and better pharmacokinetic profiles than the clinical-stage benzothiazinone PBTZ169 [1]. In a subsequent optimization study (2025), lead compound B2 achieved MIC <0.01 μg/mL against MTB and MIC 0.03125–2.5 μg/mL against non-tuberculous mycobacteria (NTM) strains [2].

antitubercular agents Mycobacterium tuberculosis multidrug-resistant TB benzothiazinone

KRAS G12C Covalent Inhibition: 2,7-Diazaspiro[3.5]nonane is the Core Scaffold of ASP6918 – an Orally Active Clinical Candidate with Tumor Regression in Xenograft Models

Astellas Pharma reported the discovery of ASP6918, a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, as a potent covalent KRAS G12C inhibitor. Optimization of the quinazoline substituents on the 2,7-diazaspiro[3.5]nonane scaffold, guided by co-crystal structure analysis of lead compound 1 bound to KRAS G12C, yielded ASP6918 with extremely potent in vitro activity. ASP6918 induced dose-dependent tumor regression in an NCI-H1373 (KRAS G12C-mutant) xenograft mouse model after oral administration [1]. The 2,7-diazaspiro[3.5]nonane core positions the acrylamide warhead for optimal covalent engagement with Cys12 of the mutant KRAS protein, with the spirocyclic framework providing the conformational rigidity needed to pre-organize the binding conformation.

KRAS G12C inhibitor covalent inhibitor oncology ASP6918

Recommended Procurement and Application Scenarios for Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate


Synthesis of Sigma-1 Receptor (S1R) Ligand Libraries with Tunable Agonist/Antagonist Profiles for CNS Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold has been validated in the 2023 ACS Chemical Neuroscience study to deliver S1R ligands with Ki values of 2.7–13 nM and functional profiles that can be tuned from agonist to antagonist through peripheral substitution [1]. The 6-CF₃-Boc building block provides an orthogonally protected entry point: Boc deprotection at the azetidine nitrogen (position 2) enables selective functionalization of one amine, while the reduced-basicity piperidine NH (pKa 8.27 vs 10.78 for unsubstituted scaffold) offers differentiated reactivity for sequential derivatization. The CF₃ group additionally enhances lipophilicity (predicted density 1.22 vs 1.08 g/cm³ for unsubstituted scaffold) , which may improve blood-brain barrier penetration of the final ligands.

Construction of 2,7-Diazaspiro[3.5]nonane-Benzothiazinone Conjugates for Antitubercular Drug Discovery Targeting MDR-MTB

Benzothiazinone derivatives incorporating the 2,7-diazaspiro[3.5]nonane moiety have demonstrated MIC values <0.016 μg/mL against both drug-sensitive and multidrug-resistant MTB strains, outperforming the clinical candidate PBTZ169 in murine PK studies [1]. The 6-CF₃-Boc building block is an ideal starting material for generating focused libraries where the trifluoromethyl group at position 6 may confer additional metabolic stability against oxidative N-dealkylation—a common clearance pathway for piperidine-containing drugs—while maintaining the spirocyclic rigidity essential for DprE1 enzyme inhibition in the benzothiazinone pharmacophore.

KRAS G12C Covalent Inhibitor Lead Optimization Leveraging the 6-CF₃-Substituted Spirocyclic Diamine Core

The clinical-stage KRAS G12C inhibitor ASP6918 and its predecessors demonstrate that the 2,7-diazaspiro[3.5]nonane scaffold optimally positions an acrylamide warhead for covalent engagement with Cys12 of mutant KRAS [1]. The 6-CF₃-Boc building block enables SAR exploration at the piperidine ring while the Boc-protected azetidine nitrogen is elaborated with a quinazoline or related heterocycle. The reduced basicity of the 6-CF₃-piperidine NH (pKa 8.27) may reduce hERG liability often associated with basic amines, a critical consideration in oncology drug candidate progression.

Chiral SAR Exploration for Stereospecific Target Engagement Using Discrete (R)- and (S)-Enantiomer Building Blocks

With both (R)-enantiomer (CAS 1956435-89-4) and (S)-enantiomer (CAS 1956437-30-1) commercially available at 97–98% purity with batch-level QC documentation (NMR, HPLC, GC) [1], parallel synthesis of diastereomeric series from each enantiomer enables rigorous assessment of stereochemical requirements for target binding. This is essential for programs targeting chiral environments such as kinase ATP-binding pockets, GPCR orthosteric sites, or protein-protein interaction interfaces where the spatial orientation of the CF₃ group at position 6 may dictate potency and selectivity.

Quote Request

Request a Quote for Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.